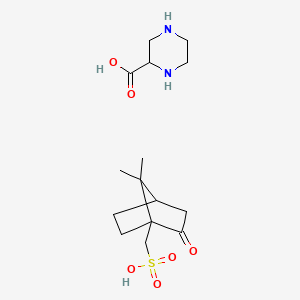

Camphorsulfonic acid; piperazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カンファースルホン酸とピペラジン-2-カルボン酸は、独特の特性と用途を持つ2つの異なる化合物です。 カンファースルホン酸は、(7,7-ジメチル-2-オキソビシクロ[2.2.1]ヘプタン-1-イル)メタンスルホン酸としても知られており、有機硫黄化合物で、比較的強い酸であり、様々な化学反応で使用されます 。 一方、ピペラジン-2-カルボン酸は、生物活性化合物の合成に非常に興味深いヘテロ環化合物です .

準備方法

カンファースルホン酸: カンファースルホン酸は、カンファーを硫酸と無水酢酸でスルホン化することによって調製できます 。 この反応は、レトロセミピナコール転位、第三級カルボカチオンに隣接する脱プロトン化によるアルケン形成、アルケン中間体のスルホン化、最後にケトン官能基を再構築するセミピナコール転位を含む .

ピペラジン-2-カルボン酸: ピペラジン-2-カルボン酸は、エチレンジアミンからN,N'-ジ(トリフルオロアセチル)エチレンジアミンとメチルN,N'-ジ(トリフルオロアセチル)ピペラジン-2-カルボキシレートを経て合成できます 。 この合成は、簡単に除去できるトリフルオロアセチル基の使用を含み、プロセスをより効率的にします .

化学反応解析

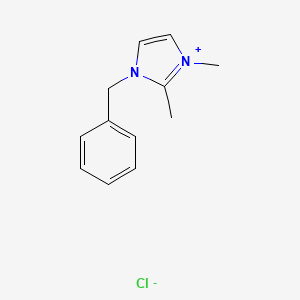

カンファースルホン酸: カンファースルホン酸は、スルホン化、エステル化、転位反応などの様々な化学反応を起こします 。 これは、キラルアミンやその他のカチオンの分割剤として一般的に使用されます 。 これらの反応から生成される主要な生成物には、カンファーベースのイミダゾリウム塩とキノリンが含まれます .

ピペラジン-2-カルボン酸: ピペラジン-2-カルボン酸は、加水分解、還元、置換などの反応を起こします 。 これらの反応に使用される一般的な試薬には、塩酸、臭化水素酸、水素化リチウムアルミニウムが含まれます 。 生成される主な生成物には、メチルピペラジニウム-2-カルボキシレートとピペラジニウム-2-カルボン酸塩酸塩が含まれます .

科学研究への応用

カンファースルホン酸: カンファースルホン酸は、キラルアミンやその他のカチオンの分割剤として、有機合成で使用されます 。 また、トリメタファンカミスレートやラナベセスタットカミスレートなどの医薬品製剤の合成にも使用されます 。 さらに、カンファースルホン酸は、キノリンやその他の生物活性化合物の合成に使用されます .

ピペラジン-2-カルボン酸: ピペラジン-2-カルボン酸は、生物活性化合物の合成に非常に興味深い化合物です 。 これは、様々な医薬品の調製に使用され、医薬品化学に応用されています 。 この化合物は、ヘテロ環構築ブロックの合成にも使用されます .

化学反応の分析

Camphorsulfonic Acid: Camphorsulfonic acid undergoes various chemical reactions, including sulfonation, esterification, and rearrangement reactions . It is commonly used as a resolving agent for chiral amines and other cations . The major products formed from these reactions include camphor-based imidazolium salts and quinolines .

Piperazine-2-carboxylic Acid: Piperazine-2-carboxylic acid undergoes reactions such as hydrolysis, reduction, and substitution . Common reagents used in these reactions include hydrochloric acid, hydrobromic acid, and lithium aluminum hydride . The major products formed include methyl piperazinium-2-carboxylate and piperazinium-2-carboxylic acid hydrochloride .

科学的研究の応用

Camphorsulfonic Acid: Camphorsulfonic acid is used in organic synthesis as a resolving agent for chiral amines and other cations . It is also used in the synthesis of pharmaceutical formulations, including trimetaphan camsilate and lanabecestat camsylate . Additionally, camphorsulfonic acid is used in the synthesis of quinolines and other biologically active compounds .

Piperazine-2-carboxylic Acid: Piperazine-2-carboxylic acid is of considerable interest for the synthesis of biologically active compounds . It is used in the preparation of various pharmaceuticals and has applications in medicinal chemistry . The compound is also used in the synthesis of heterocyclic building blocks .

作用機序

類似化合物との比較

特性

分子式 |

C15H26N2O6S |

|---|---|

分子量 |

362.4 g/mol |

IUPAC名 |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine-2-carboxylic acid |

InChI |

InChI=1S/C10H16O4S.C5H10N2O2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9) |

InChIキー |

SOAAUEDBDKHPOD-UHFFFAOYSA-N |

正規SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507796.png)

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)

![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)

![6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)

![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)

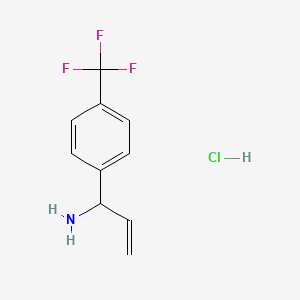

amine hydrochloride](/img/structure/B12507871.png)

![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)